Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an acetyloxy group and a hydroxyethyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate typically involves the esterification of 2-hydroxy-5-(1-hydroxyethyl)benzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(acetyloxy)-5-(1-carboxyethyl)benzoic acid.
Reduction: Formation of 2-(acetyloxy)-5-(1-hydroxyethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(hydroxy)-5-(1-hydroxyethyl)benzoate: Lacks the acetyloxy group, which may result in different chemical reactivity and biological activity.
Methyl 2-(acetyloxy)-5-(1-methoxyethyl)benzoate: Contains a methoxyethyl group instead of a hydroxyethyl group, which may affect its solubility and interaction with target molecules.
Uniqueness
Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate is unique due to the presence of both acetyloxy and hydroxyethyl groups, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61414-19-5 |
---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 2-acetyloxy-5-(1-hydroxyethyl)benzoate |
InChI |
InChI=1S/C12H14O5/c1-7(13)9-4-5-11(17-8(2)14)10(6-9)12(15)16-3/h4-7,13H,1-3H3 |
InChI Key |
QUZZVZVEXAQDOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(=O)C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.